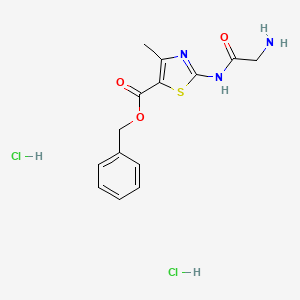

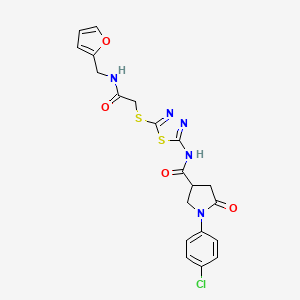

![molecular formula C19H15Cl2NO3S2 B2887774 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-78-6](/img/structure/B2887774.png)

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (DCB-MTPTC) is a synthetic compound that has been used in a variety of scientific research applications. DCB-MTPTC is a member of the thiophenecarboxamide family of compounds, which are known for their ability to bind to certain proteins and receptors in the body. DCB-MTPTC has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. DCB-MTPTC has also been used in the study of a variety of other biological processes, including inflammation, cancer, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activities

Compounds with structural similarities to 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives displayed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, with low toxicity in normal cells. These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Activity

The synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial activity highlights another area of application. These compounds were prepared using 1,3-dipolar cycloaddition methodology and showed significant antibacterial and antifungal activities, underlining the potential of structurally related compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Nonlinear Optical Materials

The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics presents another application. These conjugated thiophene compounds, containing methylsulfonyl and phenylsulfonyl acceptors, exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use in nonlinear optical materials (Chou et al., 1996).

Adsorption and Removal of Heavy Metals

Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through polycondensation, have been used for the removal of heavy metal ions from aqueous solutions. These materials demonstrate effective adsorption capacities for metals such as Pb(II), Cd(II), Cu(II), and Cr(III), indicating their potential for environmental cleanup and water treatment (Ravikumar et al., 2011).

Mechanosynthesis of Pharmaceutically Relevant Compounds

Mechanochemistry has been utilized to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, demonstrating an innovative approach to pharmaceutical manufacturing that could potentially include the synthesis of compounds structurally related to 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (Tan et al., 2014).

Propiedades

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3S2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-26-18)27(24,25)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFKYOKIHWGUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)